molecular formula C17H27N5O5 B2786285 7-(2,3-Dihydroxypropyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 1005262-35-0

7-(2,3-Dihydroxypropyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione

Número de catálogo: B2786285
Número CAS: 1005262-35-0
Peso molecular: 381.433
Clave InChI: NNOKNVFDDHLUBH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-(2,3-Dihydroxypropyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione is a xanthine derivative research compound of significant interest in preclinical neurological and cardiovascular research. Its core research value is derived from its structural similarity to pentoxifylline , a known non-selective phosphodiesterase (PDE) inhibitor, and other alkylxanthines. Researchers are primarily investigating its potential as a multi-target therapeutic agent, with a focus on its ability to inhibit PDE isoenzymes, which leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP can produce vasodilatory effects and modulate inflammatory pathways, making this compound a candidate for studies on cerebrovascular and peripheral vascular diseases . Furthermore, its mechanism may extend to non-selective adenosine receptor antagonism, a property shared by other xanthine-based compounds, which is being explored in the context of neuroprotection, cognitive function, and astrocyte modulation . The specific substitutions on the xanthine core, including the dihydroxypropyl and dimethylmorpholinyl groups, are hypothesized to enhance its bioavailability and tissue penetration compared to simpler xanthines, directing its application towards sophisticated in vitro and in vivo models of ischemia, inflammation, and fibrosis . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

7-(2,3-dihydroxypropyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O5/c1-10-5-21(6-11(2)27-10)8-13-18-15-14(22(13)7-12(24)9-23)16(25)20(4)17(26)19(15)3/h10-12,23-24H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOKNVFDDHLUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2CC(CO)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Target of Action

SMR000048514, also known as F1890-0035, HMS2407J23, or 7-(2,3-Dihydroxypropyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione, is a complex compound with a diverse range of targets. The primary target of this compound is the molecular chaperone DnaK. DnaK plays a crucial role in various cellular processes, including protein folding, degradation, and the response to stress conditions.

Result of Action

The primary result of SMR000048514’s action is the inhibition of biofilm formation by Staphylococcus aureus. This can potentially enhance the effectiveness of antimicrobial treatments and reduce the severity and duration of infections.

Actividad Biológica

7-(2,3-Dihydroxypropyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione, also known as a derivative of purine, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a purine base modified with a morpholine group and a dihydroxypropyl side chain. Understanding its biological activity is crucial for exploring its therapeutic potential.

PropertyValue
IUPAC Name7-(2,3-Dihydroxypropyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione
Molecular FormulaC16H24N4O4
Molecular Weight336.39 g/mol
CAS Number1005262-35-0
SMILESCC(C(CO)O)N1CC(CC1)C(=O)N=C(NC(=O)C)C

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that it may function as an antagonist or inhibitor of specific receptors involved in inflammatory responses and cellular proliferation.

  • Antioxidant Activity : The presence of hydroxyl groups in the dihydroxypropyl moiety suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
  • Inhibition of Inflammatory Pathways : Preliminary studies have shown that this compound may inhibit Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are critical in mediating immune responses .

Study 1: In Vitro Analysis of Antiproliferative Effects

A study investigated the antiproliferative effects of the compound on various cancer cell lines. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings : The compound exhibited significant dose-dependent inhibition of cell proliferation, with IC50 values ranging from 15 to 30 µM across different cell lines.

Study 2: Anti-inflammatory Properties

Another research focused on the anti-inflammatory effects of the compound:

  • Methodology : Human peripheral blood mononuclear cells (PBMCs) were treated with the compound followed by stimulation with lipopolysaccharide (LPS).
  • Results : The treatment resulted in reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting that the compound effectively modulates inflammatory responses.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis was conducted with structurally similar compounds.

Compound NameIC50 (µM) MCF-7Anti-inflammatory ActivityMechanism of Action
7-(2,3-Dihydroxypropyl)-...20YesTLR inhibition
Compound A25NoUnknown
Compound B15YesNF-kB pathway inhibition

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is best understood through comparison with analogs in the purine-2,6-dione and pyrimidin-dione classes. Below is a detailed analysis:

Structural Analogues in the Purine-2,6-dione Class

1,3-Dimethyl-8-morpholin-4-ylmethyl-7-(3-phenylpropyl)-3,7-dihydro-purine-2,6-dione ():

  • Key differences :

  • The 7-position substituent is a 3-phenylpropyl group (lipophilic) vs. the 2,3-dihydroxypropyl group (hydrophilic) in the target compound.
  • The morpholine ring lacks methyl groups at positions 2 and 5.
    • Implications :
  • The phenylpropyl group in enhances membrane permeability but reduces aqueous solubility compared to the dihydroxypropyl group.
  • The absence of methyl groups on the morpholine ring may decrease metabolic stability due to reduced steric hindrance .

7-(2-Hydroxypropyl)-1,3-dimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione ():

  • Key differences :

  • The 7-position substituent is a 2-hydroxypropyl group (one hydroxyl group) vs. 2,3-dihydroxypropyl (two hydroxyl groups).
  • Implications:
  • Reduced hydroxylation at position 7 may limit hydrogen-bonding interactions with biological targets.
  • The unmethylated morpholine ring may exhibit faster hepatic clearance .

Pyrimidin-dione Analogues ():

Compounds such as 6-[(3-hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione () share functional group similarities (e.g., hydroxyl and methoxymethyl substituents) but differ in core structure (pyrimidin-dione vs. purine-2,6-dione).

  • Methoxymethyl groups in pyrimidin-diones () may confer greater metabolic resistance compared to hydroxyl groups in the target compound .

Disulfide-Linked Purine-2,6-diones ():

Compounds like 8,8’-disulfanediylbis(1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione) () feature disulfide bonds, enabling dimerization.

  • Key differences :
    • The disulfide bridge introduces redox-sensitive properties, which are absent in the target compound.
    • Dipropyl substituents at positions 1 and 3 increase lipophilicity compared to the dimethyl groups in the target compound .

Research Findings and Implications

  • The 2,3-dihydroxypropyl group in the target compound may improve solubility and target engagement in hydrophilic environments (e.g., renal or pulmonary tissues) compared to and compounds .
  • The 2,6-dimethylmorpholin-4-ylmethyl group could enhance metabolic stability by reducing cytochrome P450-mediated oxidation, a limitation observed in unmethylated morpholine derivatives () .
  • Structural analogs with pyrimidin-dione cores () or disulfide linkages () exhibit divergent pharmacological profiles, emphasizing the importance of the purine-2,6-dione scaffold in adenosine-related pathways.

Notes

Q & A

Q. How can researchers elucidate degradation pathways under stressed conditions?

  • Answer :
  • Conduct forced degradation studies (acid/base hydrolysis, oxidative stress with H₂O₂).
  • Analyze degradants via LC-QTOF-MS/MS to identify major fragments (e.g., loss of dihydroxypropyl group) .

Key Notes for Methodological Rigor

  • Synthesis : Prioritize anhydrous conditions for morpholine alkylation to minimize side reactions .
  • Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., Hammett σ) with bioactivity .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity screening (e.g., Ames test, hERG inhibition) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.